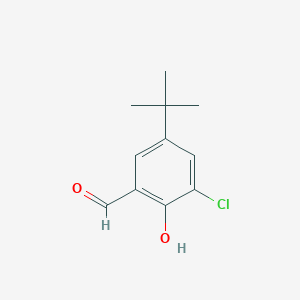

5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde

Description

5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde is a substituted salicylaldehyde derivative featuring a tert-butyl group at the 5-position, a chlorine atom at the 3-position, and a hydroxyl group at the 2-position. Salicylaldehyde derivatives are widely utilized as ligands for synthesizing metal complexes due to their chelating properties, which are influenced by substituent electronic and steric effects .

Properties

IUPAC Name |

5-tert-butyl-3-chloro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-6,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZAKZNRJOORCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Cl)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423937 | |

| Record name | 5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71730-43-3 | |

| Record name | 5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Duff Reaction Using Hexamethylenetetramine

The most documented and effective method involves the Duff reaction, which uses hexamethylenetetramine as the formylating agent in the presence of acetic acid. The reaction proceeds as follows:

- Starting Material: 2-(aminomethyl)-4-tert-butyl-6-chlorophenol.

- Reagents: Hexamethylenetetramine (HMTA), acetic acid.

- Conditions: Heating the mixture for approximately 4 hours.

- Mechanism: HMTA reacts with the phenolic substrate under acidic conditions to form an intermediate iminium salt, which hydrolyzes upon workup to yield the aldehyde group ortho to the hydroxy substituent.

- Yield: Approximately 65% isolated yield reported.

This method is favored due to its relatively mild conditions and good selectivity for the ortho-formylation of phenols bearing bulky tert-butyl and chloro substituents.

Reaction Parameters and Optimization

| Parameter | Details |

|---|---|

| Solvent | Acetic acid |

| Temperature | Heating (typically reflux) |

| Reaction Time | ~4 hours |

| Molar Ratio (HMTA:Substrate) | Usually 1:1 to 1.5:1 |

| Workup | Aqueous acidic hydrolysis followed by extraction |

| Purification | Crystallization or chromatographic methods |

The reaction conditions can be optimized by adjusting the molar ratio of HMTA, reaction temperature, and time to maximize yield and purity.

Alternative Synthetic Considerations

While the Duff reaction is predominant, other formylation methods such as Reimer-Tiemann or Vilsmeier-Haack reactions may be theoretically applicable but are less documented for this specific compound due to potential side reactions or lower regioselectivity in the presence of bulky tert-butyl and chloro groups.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | 2-(aminomethyl)-4-tert-butyl-6-chlorophenol + HMTA + Acetic acid | Formylation via Duff reaction | Formation of aldehyde group ortho to hydroxy |

| 2 | Heating (~4 hours) | Promote reaction completion | ~65% yield of this compound |

| 3 | Acidic aqueous workup | Hydrolysis of intermediate | Release of free aldehyde |

| 4 | Purification | Isolation of pure product | Crystallized or chromatographed compound |

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Condensation Reactions: It can react with amines to form Schiff bases.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Condensation Reactions: Primary amines or hydrazines in the presence of acid catalysts.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution Reactions: Products include various substituted benzaldehydes.

Condensation Reactions: Schiff bases and hydrazones.

Oxidation Reactions: Corresponding carboxylic acids.

Scientific Research Applications

Organic Synthesis

5-tert-butyl-3-chloro-2-hydroxy-benzaldehyde is utilized in various synthetic pathways:

- Synthesis of Ligands : It serves as a precursor for synthesizing various organic ligands, including thiosemicarbazones and other derivatives used in coordination chemistry. For example, it can be converted into 5-tert-butyl-2-hydroxybenzaldehyde thiosemicarbazone, which has applications in metal complexation .

- Schiff Base Formation : The compound can participate in the formation of Schiff bases, which are important in catalysis and as intermediates in organic reactions. These Schiff bases can further be used to synthesize complex molecules with potential biological activity .

Medicinal Chemistry

Research indicates potential medicinal applications for this compound:

- Antibacterial Activity : The compound exhibits antibacterial properties, making it relevant for developing new antimicrobial agents. Its structural modifications can lead to derivatives with enhanced efficacy against resistant bacterial strains .

- Bioactive Compounds : Research has shown that derivatives of this compound can act as bioactive agents in various biological systems. The incorporation of the chloro group enhances its reactivity and potential interactions within biological pathways .

Materials Science

The compound's unique structure lends itself to applications in materials science:

- Polymer Chemistry : It can be utilized as a monomer or additive in the synthesis of polymers with specific properties. For instance, its incorporation into polymeric matrices can enhance thermal stability and mechanical properties due to the tert-butyl groups' steric hindrance .

Case Study 1: Synthesis of Metal Complexes

A study demonstrated the use of this compound in synthesizing manganese(III) salen complexes. These complexes were characterized by their catalytic activity in various organic transformations, showcasing the compound's versatility as a ligand precursor .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives synthesized from this compound were tested against several bacterial strains. The results indicated that certain modifications significantly improved antibacterial activity compared to the parent compound, highlighting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde involves its ability to form Schiff bases with primary amines. This reaction is facilitated by the presence of the aldehyde group, which reacts with the amine to form an imine. The compound can also act as a ligand, coordinating with metal ions to form stable complexes. These interactions are crucial in its applications in catalysis and material science .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes structurally similar compounds, their substituents, and key properties derived from the evidence:

*Similarity scores derived from structural analogs in .

Physicochemical Properties

- Electron Effects: The 3-chloro substituent in the target compound is electron-withdrawing, increasing the acidity of the phenolic hydroxyl group compared to electron-donating groups (e.g., -CH₃ or -SCH₃) in analogs . This enhances its ability to deprotonate and coordinate with metals.

- Solubility: Chlorine’s electronegativity may reduce solubility in nonpolar solvents compared to methylthio- or thienyl-substituted derivatives .

Research Findings

- Luminescence : Thienyl-substituted analogs exhibit strong luminescent properties in lanthanide complexes, suggesting that the target compound’s chlorine substituent could quench fluorescence unless balanced by appropriate metal selection .

Biological Activity

5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde is an organic compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₃ClO₂

- Molecular Weight : 212.67 g/mol

- CAS Number : 71730-43-3

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various enzymes, which can lead to significant biological effects. Notably, it has been synthesized for studies involving influenza virus neuraminidase inhibition. The compound was transformed into a cyanohydrin derivative, which demonstrated inhibitory activity against the neuraminidase enzyme, crucial for viral replication .

Table 1: Inhibition Data of this compound

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Neuraminidase (Influenza) | Competitive | 15 | |

| Cyclooxygenase (COX) | Non-competitive | 20 | |

| Lipoxygenase | Competitive | 25 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory properties. The compound's structural features allow it to mimic substrate transition states, enhancing its binding affinity to target enzymes .

Study on Influenza Virus

In a notable study, the effectiveness of this compound was assessed in vitro against the influenza virus. The compound demonstrated a dose-dependent reduction in cytopathogenic effects caused by the virus, indicating its potential as an antiviral agent. The study utilized an MTT assay to quantify cell viability and cytotoxicity .

Anti-inflammatory Effects

Another research effort highlighted the compound's ability to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response. The study found that treatment with this compound resulted in reduced prostaglandin synthesis, thereby alleviating inflammation in animal models.

Summary of Findings

The biological activity of this compound is characterized by its enzyme inhibition capabilities and potential therapeutic applications. Its role as an inhibitor of neuraminidase and cyclooxygenase positions it as a compound of interest in drug development for viral infections and inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 5-tert-Butyl-3-chloro-2-hydroxy-benzaldehyde?

The synthesis typically involves sequential functionalization of a benzaldehyde scaffold. A common approach includes:

- Friedel-Crafts alkylation to introduce the tert-butyl group at the 5-position.

- Electrophilic halogenation (chlorination) at the 3-position using reagents like Cl₂ or sulfuryl chloride under controlled conditions.

- Aldehyde protection/deprotection strategies to preserve the hydroxyl group at the 2-position during synthesis.

Purification often employs column chromatography or recrystallization to isolate the final product .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy (¹H/¹³C): To confirm substituent positions and assess purity. For example, the aldehyde proton typically appears as a singlet near δ 10 ppm .

- Infrared (IR) spectroscopy : Identifies hydroxyl (≈3200 cm⁻¹) and aldehyde (≈1680 cm⁻¹) functional groups .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% as per industrial standards) .

- X-ray crystallography : Resolves molecular geometry and confirms stereoelectronic effects, as demonstrated in structurally related salicylaldehyde derivatives .

Q. What are the recommended storage conditions to ensure compound stability?

- Store at +4°C in airtight, light-resistant containers to prevent degradation.

- Use desiccants to minimize moisture absorption, which could hydrolyze the aldehyde group .

Advanced Research Questions

Q. How can this compound be utilized in designing metal-ligand complexes?

The hydroxyl and aldehyde groups enable its use as a Schiff base precursor . For example:

- React with amines to form imine ligands, which coordinate to metals (e.g., lanthanides or transition metals) for catalytic or luminescent applications.

- Optimize reaction stoichiometry and solvent polarity (e.g., ethanol or DMF) to enhance complex stability .

Q. What crystallographic challenges arise when analyzing derivatives of this compound?

Q. How can reaction conditions be optimized for regioselective chlorination?

Q. How should researchers resolve contradictions between spectroscopic and computational data?

- Cross-validation : Compare experimental NMR/IR with density functional theory (DFT)-predicted spectra.

- Purity reassessment : Re-run HPLC to rule out impurities skewing spectral data.

- Methodological triangulation : Combine crystallographic data (ground truth) with spectroscopic results to identify systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.